2-Cyano-3-nitropyridine
Overview
Description
2-Cyano-3-nitropyridine is a compound that is useful as an intermediate for the production of pesticides and pharmaceuticals . It is a type of 2-cyanopyridine .
Synthesis Analysis
The synthesis of 2-Cyano-3-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Another method involves the reaction of 2-nitroporphyrin with trimethylsilyl cyanide in the presence of tetrabutylammonium fluoride .Molecular Structure Analysis
The molecular structure of 2-Cyano-3-nitropyridine is C6H3N3O2 . It is a type of heterocyclic compound .Chemical Reactions Analysis
2-Cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine . Similar transformations were reported for 3-substituted-4-carbethoxypyridines, which also undergo nucleophilic substitution at the position 3 of the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyano-3-nitropyridine include a molecular weight of 149.11 . The UV–Vis–NIR absorption and transmittance spectra reveal that the crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the crystal possesses good thermal stability of about 187 °C .Scientific Research Applications
Synthesis and Chemical Transformations
2-Cyano-3-nitropyridine is used in various chemical syntheses and transformations. Studies have shown its use in the Reissert-Kaufmann-type reaction, where it is transformed into corresponding nitropyridines and further hydrolyzed to nitropyridinecarboxylic acids, offering a new route for preparing these acids from pyridine homologues (Matsumura, Ariga, & Ohfuji, 1970). Additionally, it is involved in the synthesis of various derivatives like 6-substituted 3-cyano-5-nitropyridine-2(1H)-thiones, which are key intermediates for further chemical transformations (Chunikhin, Rodinovskaya, & Shestopalov, 2003).
Nonlinear Optical Materials
2-Cyano-3-nitropyridine derivatives have been investigated for their potential in nonlinear optical applications. For instance, 2-cyclooctylamino-5-nitropyridine, a derivative, has been identified as a nonlinear optical crystal with specific symmetry and properties suitable for applications in photonics (Giinter et al., 1987).
Antimicrobial and Antileprosy Activities
Certain derivatives of 2-Cyano-3-nitropyridine have shown promising antimicrobial and antileprosy activities. For example, 3-cyano-2-dialkyldithiocarbamoyl-5-nitropyridine derivatives have demonstrated in vitro activity against various Mycobacterium species and in vivo efficacy against Mycobacterium leprae in the mouse footpad model, indicating potential for antileprosy treatment (Makarov et al., 2006).
Spectroscopic Studies and Structural Analysis
2-Cyano-3-nitropyridine and its derivatives have been subjects of spectroscopic studies and structural analysis. Research on conformational stability and vibrational spectral studies, including HOMO–LUMO and NBO analyses, provide insights into the molecular stability, bond strength, and electronic properties of these compounds (Balachandran, Lakshmi, & Janaki, 2012).
Kinetics and Mechanistic Studies
Studies on the kinetics and mechanisms of reactions involving 2-Cyano-3-nitropyridine derivatives have been conducted to understand the activating effects of various substituents and the influence of different solvents and catalysts on reaction rates. These studies are essential for optimizing synthetic processes and understanding the chemical behavior of these compounds (Gore, Hundal, & Morris, 1981).
Future Directions
The future directions of 2-Cyano-3-nitropyridine research could involve the development of fluorinated pyridines. For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues, making them interesting targets for future research .
properties
IUPAC Name |
3-nitropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPGXMJZQJQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340926 | |
Record name | 2-Cyano-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-nitropyridine | |
CAS RN |
51315-07-2 | |
Record name | 2-Cyano-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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